molecular formula C14H18N4S B2649694 1-(pyridin-2-yl)-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine CAS No. 1306169-49-2

1-(pyridin-2-yl)-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine

Katalognummer: B2649694
CAS-Nummer: 1306169-49-2
Molekulargewicht: 274.39
InChI-Schlüssel: OZXQOHYYKLIKJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(pyridin-2-yl)-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine is a synthetic chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule features a piperidine core, a privileged scaffold in pharmacology, linked to both pyridine and thiazole heterocyclic systems. The thiazole ring, in particular, is a structurally significant motif found in a wide range of bioactive molecules . Compounds containing piperidine, pyridine, and thiazole rings are frequently investigated for their potential to interact with various enzymatic targets and cellular pathways. Research into analogous structures has shown that such compounds can possess multifunctional activity, including inhibitory effects on enzymes like cholinesterase (ChE) and glycogen synthase kinase-3β (GSK-3β), which are relevant in the study of neurodegenerative conditions . Furthermore, the pyridin-2-yl and thiazolyl groups are common components in kinase inhibitor scaffolds, suggesting potential research applications in the field of oncology for targeting proliferative diseases . This combination of structural features makes this compound a valuable chemical entity for researchers exploring new therapeutic agents for a variety of disorders, including neurological diseases and cancers. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-pyridin-2-yl-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-2-6-15-14(3-1)18-7-4-12(5-8-18)16-9-13-10-19-11-17-13/h1-3,6,10-12,16H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXQOHYYKLIKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CSC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution or coupling reactions.

    Attachment of the Thiazole Group: The thiazole moiety is attached using thiazole derivatives under specific reaction conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(pyridin-2-yl)-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C17H22N4OS
  • Molecular Weight : 330.4 g/mol
  • IUPAC Name : 3-ethyl-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

The structure consists of a piperidine ring linked to a thiazole and pyridine moiety, which contributes to its diverse reactivity and interaction with biological targets.

Histone Demethylase Inhibition

One of the most significant applications of this compound is as an inhibitor of histone lysine demethylases (KDMs). A study demonstrated that derivatives of thiazole-pyridine compounds exhibit potent inhibitory activity against KDM4 and KDM5 subfamilies, which are implicated in various cancers and other diseases. The binding mode involves coordination with metal ions in the JmjC-domain catalytic site, facilitating selective inhibition of these enzymes .

Table 1: Inhibition Potency of Thiazole-Pyridine Derivatives

Compound IDKDM4B Inhibition (%)KDM5B Inhibition (%)Selectivity Ratio
54j85253.4
54k80302.7

Anticancer Activity

Research indicates that compounds related to 1-(pyridin-2-yl)-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine show promise in anticancer therapies. The ability to inhibit KDMs is linked to the reactivation of tumor suppressor genes through the modulation of histone methylation states .

Corrosion Inhibition

Another notable application is in corrosion inhibition for metals such as copper. The compound has been evaluated for its effectiveness in reducing corrosion rates in hydrochloric acid environments. Experimental and theoretical studies suggest that it forms protective layers on metal surfaces, thereby enhancing longevity and durability .

Table 2: Corrosion Inhibition Efficiency

Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0.50.1265
1.00.0875
1.50.0583

Case Study 1: Histone Demethylase Inhibitors

In a comprehensive study involving structure-based design, several derivatives of the compound were synthesized and tested for their inhibitory effects on KDMs. The results indicated that modifications at the thiazole position significantly enhanced potency and selectivity against specific KDM subtypes, providing insights into the design of next-generation inhibitors .

Case Study 2: Corrosion Resistance Testing

A series of experiments were conducted to evaluate the corrosion resistance provided by the compound on copper substrates exposed to acidic environments. The findings revealed a direct correlation between concentration and inhibition efficiency, highlighting its potential use in industrial applications where metal protection is critical .

Wirkmechanismus

The mechanism of action of 1-(pyridin-2-yl)-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Vergleich Mit ähnlichen Verbindungen

1-(Pyridin-2-yl)piperidin-4-amine (CAS 144465-94-1)

  • Molecular Formula : C₁₀H₁₅N₃
  • Molecular Weight : 177.24 g/mol
  • Key Differences : Lacks the 1,3-thiazol-4-ylmethyl substitution on the piperidin-4-amine.
  • Applications : Used as an intermediate in synthesizing dopamine D₂ receptor antagonists (e.g., itopride derivatives) .

N-(1-Benzylpiperidin-4-yl)-1,3-thiazol-2-amine

  • Molecular Formula : C₁₅H₁₉N₃S
  • Molecular Weight : 273.40 g/mol
  • Key Differences : Substitutes the pyridin-2-yl group with benzyl and places the thiazole at the 2-position of the amine.
  • Applications: No specific biological data provided, but the benzyl-thiazole motif is common in CNS-targeting agents .

N-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Hydrochloride

  • Molecular Formula : C₁₂H₂₀ClN₃
  • Molecular Weight : 241.76 g/mol
  • Key Differences : Features a pyridin-2-yl ethyl chain instead of thiazolylmethyl, altering steric and electronic properties.
  • Applications : Structural similarity to histamine receptors or opioid modulators, though exact targets are unspecified .

Functional Analogues

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine

  • Molecular Formula : C₁₅H₁₂N₄OS
  • Molecular Weight : 296.35 g/mol
  • Key Differences : Combines pyridine and thiazole via a direct C–N bond rather than a piperidine linker.
  • Applications : Reported in kinase inhibition assays (ChEMBL ID: CHEMBL1533602) .

CDK7 Inhibitors with Thiazole Motifs

  • Example: N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives
  • Key Differences : Incorporate acrylamide and thiazole groups for covalent binding to CDK7, a cancer target .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target (Inferred)
Target Compound C₁₃H₁₇N₅S 283.37 Pyridin-2-yl, Thiazol-4-ylmethyl Kinases, CNS receptors
1-(Pyridin-2-yl)piperidin-4-amine C₁₀H₁₅N₃ 177.24 Pyridin-2-yl Dopamine D₂ receptors
N-(1-Benzylpiperidin-4-yl)-1,3-thiazol-2-amine C₁₅H₁₉N₃S 273.40 Benzyl, Thiazol-2-yl Unspecified CNS targets
CDK7 Inhibitor (Patent Example) C₂₀H₁₈N₆O₂S 406.46 Thiazol-2-yl, Acrylamide CDK7 (Cancer)

Research Findings and Implications

  • Thiazole vs. Pyridine Positioning : The 4-position of thiazole in the target compound may enhance π-π stacking in enzyme active sites compared to 2-substituted thiazoles (e.g., ), as seen in kinase inhibitors .
  • Synergistic Effects: Combining pyridine (hydrogen bond acceptor) and thiazole (hydrogen bond donor) may optimize interactions with dual-target enzymes, a strategy observed in gamma-secretase modulators () and CDK inhibitors .

Biologische Aktivität

1-(Pyridin-2-yl)-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine is a complex organic compound characterized by its unique structural features, including a piperidine ring substituted with a pyridine and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C14H18N4S
  • Molecular Weight : 274.38 g/mol
  • CAS Number : 1306169-49-2

The compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Target Organism
Compound A0.0039 - 0.025S. aureus, E. coli
Compound B3.125 - 100C. albicans

The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties, particularly in the presence of specific substituents on the piperidine ring that enhance bioactivity .

Anticancer Activity

The compound is also being explored for its anticancer potential. Studies have indicated that certain piperidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound demonstrated cytotoxic effects in FaDu hypopharyngeal tumor cells, showing promise as a lead structure for further development in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cells. This interaction may inhibit or activate various biochemical pathways, leading to antimicrobial and anticancer effects.

Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial properties of several piperidine derivatives, including our compound of interest. The results showed that modifications on the piperidine ring significantly influenced the antibacterial efficacy:

  • Findings : Compounds with electron-donating groups exhibited enhanced activity against E. coli.

Study 2: Anticancer Efficacy in Cell Lines

Another research project focused on the anticancer potential of piperidine derivatives through structure–activity relationship (SAR) studies:

  • Results : The compound induced apoptosis in cancer cells more effectively than standard treatments like bleomycin, indicating its potential as an effective anticancer agent .

Q & A

Q. What synthetic routes are available for 1-(pyridin-2-yl)-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between piperidin-4-amine derivatives and functionalized heterocycles. For example, describes a similar synthesis using acid-amine coupling (Method A), yielding 39% for a thiazole-carboxamide analogue. Key factors affecting yield include:
  • Catalyst systems : Copper(I) bromide and cesium carbonate (Cs₂CO₃) are effective for Buchwald-Hartwig amination, as seen in (17.9% yield) .
  • Solvent and temperature : Reactions in dimethyl sulfoxide (DMSO) at 35°C for 48 hours improve solubility but may require extended reaction times .
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating pure products, as in .

Q. Table 1: Comparison of Synthetic Approaches

ReactantsCatalyst/BaseSolventTemp (°C)TimeYieldSource
Acid + piperidin-4-amineNone (Method A)THFRT24 h39%
Halopyridine + amineCuBr, Cs₂CO₃DMSO3548 h17.9%

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon frameworks. For instance, confirms thiazole-proton resonances at δ 8.87 ppm (pyridine) and δ 7.0–7.5 ppm (thiazole) .
  • Mass Spectrometry (HRMS) : High-resolution MS ensures molecular weight accuracy (e.g., m/z 215 [M+H]+ in ) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and stereochemistry .

Q. What safety precautions are recommended during synthesis?

  • Methodological Answer :
  • Handling : Use fume hoods for volatile solvents (DMSO, THF) and avoid skin contact with amines ( notes piperidine derivatives as irritants) .
  • Waste Disposal : Neutralize acidic/basic residues (e.g., HCl washes in ) before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Methodological Answer :
  • Heterocyclic Modifications : Replace pyridine/thiazole moieties with isosteres (e.g., pyrimidine in ) to enhance binding affinity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiazole ring (as in ) to improve metabolic stability .
  • In vitro Assays : Test against target receptors (e.g., melanocortin receptors in ) using radioligand binding assays to quantify IC₅₀ values .

Q. How can discrepancies between in vitro binding data and in vivo efficacy be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues .
  • Dose-Response Studies : Use animal models to correlate in vitro IC₅₀ with effective doses (e.g., ’s MC4R agonist tests) .

Q. Which computational models predict pharmacokinetic properties, and how are they validated?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., logP predictions via SwissADME) .
  • Docking Studies : Use AutoDock Vina to model binding poses in target receptors (e.g., MC4R in ) and validate with mutagenesis data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.